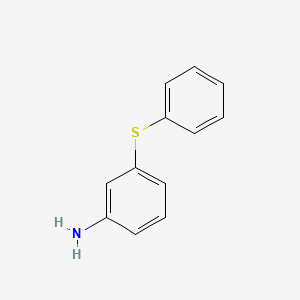

3-(Phenylsulfanyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

3-phenylsulfanylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYWFKZHEPVSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 Phenylsulfanyl Aniline and Its Analogues

Direct Synthetic Routes to 3-(Phenylsulfanyl)aniline

Direct synthetic approaches aim to construct the this compound framework by forming the crucial carbon-sulfur bond on a pre-existing aniline (B41778) derivative or by creating the aniline functionality on a pre-formed phenyl sulfide (B99878) structure.

Nucleophilic Aromatic Substitution Approaches with Thiophenols

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl-sulfur bonds. In this approach, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of amine-substituted aryl sulfides, this typically involves the reaction of an aryl halide with a thiol. acs.org The success of SNAr reactions is highly dependent on the electronic properties of the aryl halide; the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group is often necessary to activate the ring for nucleophilic attack. libretexts.org

A direct synthesis of this compound could theoretically involve the reaction of a 3-haloaniline with a thiophenolate. However, the amino group is an activating group, which disfavors nucleophilic substitution, making such direct reactions challenging. A more viable strategy involves a one-pot procedure where a more reactive nitroaryl halide is first coupled with a thiol, followed by an in-situ reduction of the nitro group to an amine. acs.org For instance, the reaction of 1-chloro-3-nitrobenzene (B92001) with thiophenol, followed by reduction, provides an effective route to the target compound. acs.orggoogle.com

Table 1: Examples of SNAr for Phenyl Sulfide Synthesis

| Aryl Halide | Nucleophile | Conditions | Product | Reference |

| 1-Chloro-3-nitrobenzene | Thiophenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | (3-Nitrophenyl)(phenyl)sulfide | acs.org |

| 5-Chloro-2-nitroaniline | Thiophenol | Base, Solvent, Ammonia | 2-Nitro-5-(phenylthio)aniline | google.com |

| 2-Amino-4-chloro-1-nitrobenzene | Sodium phenyl mercaptide | Dimethylformamide, 20-30°C | 2-Amino-4-phenylthio-1-nitrobenzene | |

| Substituted o-nitrochlorobenzenes | Substituted methanethiolates | Triethylamine or Pyridine | Substituted methyl-o-nitrophenylsulfides | nih.gov |

Reductive Methods for Substituted Nitrobenzenes

A prevalent and reliable strategy for preparing this compound is the chemical reduction of a nitro-substituted precursor, specifically (3-nitrophenyl)(phenyl)sulfide. acs.org This two-step approach first involves the synthesis of the nitroaryl sulfide, which is then converted to the corresponding aniline. acs.org The reduction of the nitro group is a well-established transformation in organic chemistry, with a wide array of available reagents and conditions.

The choice of reducing agent can be tailored based on the desired reaction scale, functional group tolerance, and laboratory conditions. Common methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid, or catalytic hydrogenation. psu.edu Other reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst or an aqueous base are also effective for converting nitroarenes to anilines. google.com

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Comments | Reference(s) |

| Iron (Fe) / Acetic Acid | Reflux | Effective for reducing nitrosulfones to the corresponding acetamide (B32628), which is then hydrolyzed. | psu.edu |

| Stannous Chloride (SnCl₂) | Acidic medium (e.g., HCl) | A classical method for nitro group reduction. | psu.educdnsciencepub.com |

| Hydrazine Hydrate | Aqueous base, elevated temperature | An alternative to metal-based reductions. | google.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Pressurized H₂, Palladium on Carbon catalyst | A clean method, but can sometimes be ineffective for certain sulfur-containing compounds. psu.edu | psu.edu |

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Modern synthetic chemistry offers powerful tools for C-S bond formation through transition metal catalysis, most notably the Buchwald-Hartwig cross-coupling reaction. wikipedia.orgdtu.dk This methodology allows for the coupling of aryl halides or triflates with thiols to form aryl sulfides under relatively mild conditions. The reaction is typically catalyzed by palladium complexes, supported by specialized phosphine (B1218219) ligands that facilitate the catalytic cycle. organic-synthesis.commdpi.com

For the direct synthesis of this compound, this reaction would involve coupling an aniline derivative, such as 3-bromoaniline (B18343) or 3-iodoaniline, with thiophenol. The process requires a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, K₃PO₄) in an appropriate solvent like toluene (B28343) or dioxane. organic-synthesis.commdpi.com This method offers a direct route to the target molecule, avoiding the need for a nitro-group reduction step. Copper-catalyzed Ullmann-type reactions have also emerged as an effective method for C-S bond formation. beilstein-journals.org

Table 3: Typical Components for Buchwald-Hartwig C-S Coupling

| Component | Examples | Purpose | Reference(s) |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The active metal center for the catalytic cycle. | organic-synthesis.commdpi.com |

| Phosphine Ligand | BINAP, DPPF, Xantphos, BrettPhos | Stabilizes the palladium complex and facilitates oxidative addition and reductive elimination. | wikipedia.orgorganic-synthesis.com |

| Base | Cs₂CO₃, K₃PO₄, KOt-Bu | Activates the thiol and facilitates the final product release. | mdpi.comuwa.edu.au |

| Substrates | Aryl Halide (Ar-X), Thiol (R-SH) | The coupling partners for the reaction. | wikipedia.org |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound often relies on the preparation of stable, well-defined intermediate compounds that are subsequently converted to the final product.

Preparation of 3-Nitro-substituted Phenyl Sulfides

The compound (3-nitrophenyl)(phenyl)sulfide is a pivotal intermediate for the synthesis of this compound via reductive methods. acs.orgrsc.org The most common route to this precursor is the nucleophilic aromatic substitution (SNAr) reaction between a 1-halo-3-nitrobenzene (e.g., 1-chloro- or 1-bromo-3-nitrobenzene) and thiophenol or a thiophenolate salt. nih.gov The strong electron-withdrawing effect of the nitro group facilitates the displacement of the halide by the sulfur nucleophile. These reactions are typically carried out in a polar aprotic solvent, such as DMF or NMP, often in the presence of a base like potassium carbonate to generate the thiolate in situ.

An alternative, though less common, method involves the displacement of a nitrite (B80452) group from a dinitroarene. For example, 1,3-dinitrobenzene (B52904) can react with thiols in the presence of a suitable catalyst or base to yield the corresponding nitroaryl sulfide. acs.org

Routes to 3-(Phenylsulfonyl)methylanilines and their Hydrolysis

The synthesis of sulfone derivatives represents a different class of sulfur-containing anilines. A specific example is 3-[(phenylsulfonyl)methyl]aniline. psu.edumdpi.com This compound is typically prepared from its nitro analogue, 1-nitro-3-[(phenylsulfonyl)methyl]benzene (B1393429). mdpi.com The synthesis of this precursor has been reported, and it can be subsequently converted to the aniline. psu.edu

The reduction of 1-nitro-3-[(phenylsulfonyl)methyl]benzene to 3-[(phenylsulfonyl)methyl]aniline, however, can be challenging. Standard catalytic hydrogenation methods may not be effective. psu.edumdpi.com A successful approach involves the reduction of the nitro compound with iron filings in refluxing acetic acid. psu.edumdpi.com This initially forms the corresponding acetamide, 3-[(phenylsulfonyl)methyl]acetanilide. Subsequent hydrolysis of this acetamide intermediate with concentrated hydrochloric acid in ethanol (B145695) yields the final product, 3-[(phenylsulfonyl)methyl]aniline, which is isolated as its hydrochloride salt. psu.edumdpi.com

It is crucial to note that the hydrolysis of 3-[(phenylsulfonyl)methyl]aniline to this compound is not a chemically feasible transformation. The former is a sulfone with a methylene (B1212753) linker (Ar-CH₂-SO₂-Ph), while the latter is a sulfide (Ar-S-Ph). Hydrolysis reactions cleave bonds using water; they cannot induce the complex structural rearrangement required for this conversion, which would involve reduction of the sulfone, cleavage of two carbon-sulfur bonds, and cleavage of a carbon-carbon bond to form a new direct aryl-sulfur bond.

Derivatization of Anilines for Phenylsulfanyl Moiety Introduction

The introduction of a phenylsulfanyl moiety to an aniline core is a critical transformation in the synthesis of this compound and its analogues. This is primarily achieved through carbon-sulfur (C–S) bond formation, with several strategic approaches available, including the coupling of aniline derivatives with sulfur-based reagents and direct C-H functionalization.

Transition-metal catalyzed cross-coupling reactions are a cornerstone for creating C–S bonds. A prevalent method involves the reaction of an aryl halide, such as 3-chloroaniline (B41212) or 3-iodoaniline, with thiophenol or its corresponding thiolate. Nickel-catalyzed systems have proven effective for the thioetherification of aryl chlorides. For instance, the coupling of electron-rich aryl chlorides with thiols can be mediated by air-stable nickel(0) catalysts, expanding the synthetic utility for compounds like 4-(phenylthio)aniline. uwa.edu.au Copper-based catalysts, often considered more economical, are also widely used in these Ullmann-type couplings. beilstein-journals.org CuI-nanoparticles, for example, can effectively catalyze the reaction between aryl halides and thiols. beilstein-journals.org A versatile one-pot, three-step synthesis demonstrates the utility of copper catalysis, where an aryl iodide is first converted to an S-aryl thioacetate (B1230152), hydrolyzed to the corresponding thiolate, and then coupled with a second, different aryl iodide to form an unsymmetrical diaryl sulfide. beilstein-journals.org

More recent advancements focus on direct C–H functionalization, which avoids the pre-functionalization of the aniline ring, thus offering a more atom-economical route. beilstein-journals.org An iodine-catalyzed, metal-free protocol has been developed for the regioselective C–S bond formation via direct C(sp2)–H bond activation of anilines using diorganoyl dichalcogenides. rsc.org This method allows for the synthesis of unsymmetrical chalcogenides under solvent-free conditions, representing a greener alternative to traditional metal-catalyzed reactions. rsc.org While many C-H activation methods on anilines are directed to the ortho position, remote C-H functionalization strategies are an emerging area of research. mdpi.com

An older, yet relevant, method involves the thermal rearrangement of a phenylsulphen-anilide. In this process, the sulphenanilide is heated, causing it to rearrange into a p-aminophenyl sulfide or, if the para-position is blocked, an o-aminophenyl sulfide. google.com This reaction can also involve the substitution of the original anilide group if an excess of a different aromatic amine is used as the solvent. google.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the selection of benign solvents and the development of efficient, reusable catalysts.

Solvent Selection and Optimization for Environmentally Benign Processes

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Ideal green solvents are non-toxic, readily available, and have minimal environmental consequences. Water is an exemplary green solvent that has been successfully employed in C–S bond forming reactions. beilstein-journals.org For instance, CuI-nanoparticle-catalyzed hydroxylations and thiolations of aryl halides can be performed in water at moderate temperatures. beilstein-journals.org Research has also shown that for certain reactions, like the ring-opening of epoxides with thiols, the presence of water can significantly accelerate reaction times compared to solvent-free or organic solvent-based systems. beilstein-journals.org

However, the optimal solvent is highly dependent on the specific catalytic system. A study on the copper-catalyzed synthesis of S-phenyl thioacetate from phenyl iodide and potassium thioacetate demonstrated significant solvent effects on reaction yield. As shown in the table below, nonpolar solvents like toluene and 1,4-dioxane (B91453) provided the desired product, while polar aprotic solvents such as DMF, MeCN, and DMSO were ineffective. beilstein-journals.org This highlights the importance of empirical solvent screening to optimize reaction conditions for both yield and environmental footprint.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | DMF | 100 | 24 | Trace | beilstein-journals.org |

| 2 | MeCN | 80 | 48 | Trace | beilstein-journals.org |

| 3 | DMSO | 100 | 24 | Trace | beilstein-journals.org |

| 4 | THF | 65 | 48 | No Reaction | beilstein-journals.org |

| 5 | 1,4-Dioxane | 100 | 24 | 15 | beilstein-journals.org |

| 6 | Toluene | 100 | 24 | 34 | beilstein-journals.org |

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts aims to improve efficiency, reduce waste, and allow for catalyst recovery and reuse. Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they can be easily separated from the reaction mixture and recycled.

A notable example is a biomass-derived heterogeneous copper catalyst (CuₓOᵧ@CS-400), which has been successfully used for the remote C–H sulfonylation of anilines. mdpi.com This catalyst, prepared from readily available chitosan, is not only effective at room temperature but is also easily recoverable and can be reused for up to five cycles with only a minor decrease in catalytic activity, as detailed in the table below. mdpi.com

| Recycle Run | Yield (%) | Reference |

|---|---|---|

| 1 | 85 | mdpi.com |

| 2 | 84 | mdpi.com |

| 3 | 82 | mdpi.com |

| 4 | 81 | mdpi.com |

| 5 | 80 | mdpi.com |

Magnetically recoverable nanocatalysts represent another significant advancement in sustainable catalysis. nih.gov These catalysts, often based on iron oxide nanoparticles, offer high surface area and can be easily separated from the reaction medium using an external magnet, simplifying product purification and catalyst recycling. nih.gov Furthermore, the development of metal-free catalytic systems, such as the iodine-catalyzed C–S bond formation, eliminates concerns about toxic heavy metal contamination and contributes to greener synthetic pathways. rsc.org

Iii. Chemical Reactivity and Transformations of 3 Phenylsulfanyl Aniline

Reactions Involving the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the amino group attached to a benzene (B151609) ring, is a hub of reactivity. The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. It also serves as a nucleophile and a precursor for the formation of heterocyclic structures.

The aniline ring in 3-(Phenylsulfanyl)aniline is activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating nature of the amino group. researchgate.net This group directs incoming electrophiles primarily to the positions ortho and para to it. In the case of this compound, the available positions are C2, C4, and C6.

The phenylsulfanyl group is also ortho-, para-directing; however, the amino group's activating effect is dominant. Therefore, substitution is expected to occur at the positions most activated by the amine. The para-position (C6) is sterically the most accessible. When the para-position is occupied, substitution occurs at the ortho-positions. beilstein-journals.orgnih.gov Reactions such as halogenation, nitration, and sulfonation can be performed, although the strong activating nature of the amine can sometimes lead to multiple substitutions or side reactions if conditions are not carefully controlled. For instance, direct C-H functionalization reactions on aniline derivatives, such as olefination and alkynylation, often show high selectivity for the para position, guided by electronic and steric effects. acs.orgresearchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Aniline Derivatives

| Reactant | Reaction Type | Position of Substitution | Key Finding | Citation |

|---|---|---|---|---|

| Aniline Derivatives | Arylthiolation | Predominantly para | When the para-position is blocked, ortho-substitution is observed. | beilstein-journals.orgnih.gov |

| N,N-dimethylaniline | C-H Olefination | Predominantly para | A Pd/S,O-ligand catalyst system provides high para-selectivity. | acs.org |

The nitrogen atom of the amino group in this compound is nucleophilic and readily undergoes derivatization reactions.

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides). This transformation is often used to protect the amino group or to introduce new functionalities. For example, converting the amine to an amide can be used to reduce polarity for analytical techniques like gas chromatography.

N-Alkylation: The amino group can be alkylated using alkyl halides. This reaction can proceed to give mono- and di-alkylated products. Such transformations are fundamental in the synthesis of more complex aniline derivatives. researchgate.net For instance, N-arylations of aliphatic amines are crucial for producing derivatives used in pharmaceuticals and materials science. google.com

Table 2: Examples of N-Derivatization Reactions

| Reaction Type | Reagent Class | Product Type | Purpose/Application |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amides | Protection of the amine, modification of electronic properties, analytical derivatization. |

The amino group of this compound is a valuable handle for constructing various heterocyclic rings, which are core structures in many biologically active compounds.

Quinoline (B57606) Synthesis: Anilines can react with α,β-unsaturated ketones or aldehydes (Doebner-von Miller reaction) or with propargyl anilines and sulfonyl chlorides to form substituted quinolines. sioc-journal.cn

Indole (B1671886) Synthesis: The Fischer indole synthesis, while typically using hydrazines, has variations where anilines can be precursors to indole frameworks through multi-step sequences or tandem reactions. chim.it

Benzimidazole (B57391) Synthesis: Anilines can be used in reactions to form N-arylbenzimidazoles, often involving a three-component reaction with arenediazonium salts and nitriles. acs.org

Triazole Synthesis: The amino group can be incorporated into triazole rings. For example, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines have been synthesized from aminotriazoles and aryl sulfonyl chlorides, highlighting the reactivity of amine functionalities in forming complex heterocycles. nih.gov

Transformations of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group is also a site of reactivity, primarily involving oxidation or cleavage of the carbon-sulfur bond.

The sulfide (B99878) linkage can be selectively oxidized to either a sulfoxide (B87167) or a sulfone. The outcome of the reaction is typically controlled by the choice of oxidizing agent and the reaction stoichiometry. organic-chemistry.org

Oxidation to Sulfoxides: Mild oxidation, often using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) at controlled temperatures, yields the corresponding 3-(phenylsulfinyl)aniline.

Oxidation to Sulfones: Stronger oxidation conditions or the use of excess oxidizing agent (e.g., >2 equivalents of H₂O₂ or mCPBA) leads to the formation of the sulfone, 3-(phenylsulfonyl)aniline. organic-chemistry.orgresearchgate.net Reagents like N-fluorobenzenesulfonimide (NFSI) can also be used, where the product (sulfoxide or sulfone) is controlled by the amount of NFSI used. rsc.org

Table 3: Oxidation of Sulfides to Sulfoxides and Sulfones

| Oxidizing Agent | Conditions | Predominant Product | Citation |

|---|---|---|---|

| H₂O₂ / Silica-based tungstate | Room Temperature | Sulfoxide or Sulfone (controlled by stoichiometry) | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride | Ethyl Acetate | Sulfone | researchgate.net |

| N-Fluorobenzenesulfonimide (NFSI) | H₂O | Sulfoxide (1 equiv NFSI) or Sulfone (2.5 equiv NFSI) | rsc.org |

While the C-S bond is generally stable, it can undergo cleavage or participate in rearrangement reactions under specific conditions, often requiring transition metal catalysis.

Palladium-Catalyzed C-S Cleavage: Research has shown that palladium catalysts can facilitate the cleavage of C(aryl)-S bonds. For example, in the synthesis of dibenzothiophenes, an intramolecular C-H/C-S coupling reaction proceeds via oxidative addition of the C-S bond to a palladium(0) center. osaka-u.ac.jp

Desulfonylative Cross-Coupling: While this applies to the corresponding sulfone, it demonstrates a key transformation of the sulfur-containing moiety. Aryl sulfones can act as leaving groups in palladium-catalyzed cross-coupling reactions, allowing the C-S bond to be replaced with a new C-C bond. rsc.org This highlights a pathway for functionalization that involves the ultimate removal of the sulfur group.

These reactions, though not commonly reported specifically for this compound itself, represent established reactivity patterns for aryl sulfides and related sulfones, indicating potential synthetic pathways for the further transformation of the molecule.

Table 4: Mentioned Chemical Compounds

| Compound Name | Moiety/Class |

|---|---|

| This compound | Aryl Sulfide, Aniline |

| 3-(Phenylsulfinyl)aniline | Aryl Sulfoxide, Aniline |

| 3-(Phenylsulfonyl)aniline | Aryl Sulfone, Aniline |

| Quinoline | Nitrogen Heterocycle |

| Indole | Nitrogen Heterocycle |

| Benzimidazole | Nitrogen Heterocycle |

| Triazole | Nitrogen Heterocycle |

| Dibenzothiophene | Sulfur Heterocycle |

| Hydrogen peroxide | Oxidizing Agent |

| m-Chloroperbenzoic acid (mCPBA) | Oxidizing Agent |

| N-Fluorobenzenesulfonimide (NFSI) | Oxidizing Agent |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step from three or more starting materials. This compound, with its reactive aniline functional group, is a valuable substrate for such transformations, particularly in the synthesis of nitrogen-containing heterocycles.

A prominent class of MCRs involving anilines is the Povarov reaction, which is utilized to synthesize substituted quinolines and tetrahydroquinolines. wikipedia.orgnumberanalytics.com This reaction typically involves the condensation of an aniline, an aldehyde, and an electron-rich alkene. wikipedia.org In this sequence, this compound would first react with an aldehyde in a condensation reaction to form a Schiff base (an imine). This intermediate then undergoes a formal [4+2] cycloaddition (an aza-Diels-Alder reaction) with an alkene, followed by subsequent elimination or oxidation steps to yield the final quinoline structure. wikipedia.org

The general scheme for a Povarov-type reaction is the acid-catalyzed cyclocondensation of an N-arylaldimine with an alkene. sci-hub.se For instance, the reaction of an N-arylaldimine with ethyl vinyl ether, catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), can produce 2,4-substituted tetrahydroquinolines, which can then be aromatized to the corresponding quinolines. sci-hub.se Given its structure, this compound is a suitable precursor for the N-arylimine required for this transformation.

Other classical methods for quinoline synthesis, such as the Doebner-Miller reaction, also rely on the condensation of anilines with α,β-unsaturated carbonyl compounds, followed by cyclization. rsc.org These reactions underscore the utility of the aniline moiety in this compound as a key building block for constructing fused heterocyclic systems. A regioselective three-component synthesis of 2,3-disubstituted quinolines has been developed using enaminones, aldehydes, and anilines, offering an alternative to the typical 2,4-disubstitution pattern seen in many Povarov reactions. nih.gov

Table 1: Representative Povarov Reaction Incorporating this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| This compound | Benzaldehyde | Ethyl vinyl ether | Lewis Acid (e.g., Yb(OTf)₃, BF₃·OEt₂) | 2-Phenyl-7-(phenylsulfan yl)quinoline |

This table illustrates a representative reaction based on the general mechanism of the Povarov reaction. Specific yields and optimal conditions would require experimental validation.

Mechanistic Investigations of Reaction Pathways (e.g., Lewis Acid Catalysis, Radical Pathways)

The mechanisms of multi-component reactions involving anilines are often complex and can be influenced by the choice of catalyst and reaction conditions.

Lewis Acid Catalysis

Lewis acid catalysis is fundamental to many multi-component reactions involving anilines, including the Povarov reaction. jst.org.in The catalyst, such as boron trifluoride (BF₃), yttrium triflate (Y(OTf)₃), or tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), plays a crucial role by activating the imine intermediate formed from the condensation of the aniline and aldehyde. wikipedia.orgumich.eduresearchgate.net This activation increases the electrophilicity of the imine carbon, facilitating the nucleophilic attack by the electron-rich alkene. wikipedia.org

Mechanistic studies on aldehyde-aniline-alkyne reactions initiated by B(C₆F₅)₃ have revealed that the catalyst can act as a Lewis acid-assisted Brønsted acid. researchgate.net In this pathway, a water molecule coordinates with the Lewis acid to form a highly acidic complex, H₂O–B(C₆F₅)₃, which is the key species that enables the catalytic formation of the quinoline product. researchgate.net The reaction proceeds through the formation of a Schiff base, electrophilic addition of the alkene (or alkyne) to the activated imine, and subsequent intramolecular electrophilic aromatic substitution onto the aniline ring to complete the cyclization. wikipedia.org

Radical Pathways

While ionic pathways involving Lewis acid catalysis are more common for Povarov-type reactions, radical mechanisms can also be operative in the synthesis of related heterocyclic structures, particularly when sulfur functionalities are involved. For example, the synthesis of 3-organoseleno-substituted quinolines has been achieved through a cascade cyclization of N-(2-alkynyl)anilines, which is initiated by arylselenyl radicals. researchgate.net A similar radical pathway could be envisioned for sulfur-containing analogues.

In some cases, photochemical conditions can promote N- to C-sulfonyl migrations via an intermolecular radical chain process. rsc.org Electron paramagnetic resonance (EPR) studies have confirmed the intermediacy of sulfonyl radicals in these transformations. rsc.org Furthermore, radical pathways have been proposed for the synthesis of 4-(phenylthio)aniline, where a phenylsulfenyl radical, generated from the homolytic cleavage of a sulfinate ester, undergoes electrophilic aromatic substitution. Although not a multi-component reaction, this demonstrates the potential for radical processes involving the phenylsulfanyl moiety. The electrochemical oxidation of aniline derivatives can also proceed through radical cation intermediates, leading to dimerization or other coupling products. mdpi.com

Table 2: Summary of Mechanistic Pathways

| Pathway | Catalyst / Initiator | Key Intermediate(s) | Role of this compound |

| Lewis Acid Catalysis | BF₃·OEt₂, Yb(OTf)₃, B(C₆F₅)₃ | Schiff Base (Imine), Oxonium/Iminium Ion | Aniline component for imine formation |

| Radical Pathway | Radical Initiator (e.g., AIBN), Photocatalysis | Radical Cation, Phenylsulfenyl Radical | Source of aniline ring for cyclization or target for radical substitution |

Iv. Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. For 3-(Phenylsulfanyl)aniline, these methods confirm the presence of the amine (-NH₂) and thioether (C-S-C) functionalities and characterize the vibrations of the two aromatic rings. While specific experimental data for the 3-isomer is not widely published, extensive studies on the closely related isomer, 2-(Phenylsulfanyl)aniline, provide a reliable basis for spectral interpretation, as the characteristic vibrational modes of the functional groups are largely independent of their substitution position on the benzene (B151609) ring. rsc.org

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to different functional groups.

The FT-IR spectrum of anilines with phenylsulfanyl substituents is characterized by several key regions. rsc.org The N-H stretching vibrations of the primary amine group are typically observed in the 3300–3500 cm⁻¹ region. rsc.org For 2-(Phenylsulfanyl)aniline, asymmetric and symmetric stretching modes of the NH₂ group are assigned at 3479 cm⁻¹ and 3445 cm⁻¹, respectively. rsc.org Similar bands are expected for this compound. The scissoring motion of the NH₂ group gives rise to a band around 1600–1700 cm⁻¹. rsc.org

Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the in-plane C=C stretching vibrations of the benzene rings produce a series of bands in the 1400–1600 cm⁻¹ region. The C-S stretching vibration, characteristic of the thioether linkage, is typically weak and found in the 600–800 cm⁻¹ range. The substitution pattern on the benzene rings influences the C-H out-of-plane bending vibrations, which appear as strong bands in the 675-900 cm⁻¹ region and can help confirm the meta-substitution on the aniline (B41778) ring. rsc.org

Table 1: Selected FT-IR Vibrational Assignments for Phenylsulfanyl Aniline Isomers

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Reference |

| ~3479 | N-H | Asymmetric Stretch | rsc.org |

| ~3445 | N-H | Symmetric Stretch | rsc.org |

| >3000 | Aromatic C-H | Stretch | rsc.org |

| ~1631 | N-H | Scissoring | rsc.org |

| 1400-1600 | Aromatic C=C | Stretch | rsc.org |

| ~1081 | N-H | Rocking | rsc.org |

| 600-800 | C-S | Stretch | rsc.org |

Note: Data is primarily based on the experimental spectrum of 2-(Phenylsulfanyl)aniline. rsc.org The band positions for the 3-isomer are expected to be similar, with minor shifts due to the different substitution pattern.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting spectrum provides information on molecular vibrations. While N-H and O-H stretches are often strong in IR, C-C, C=C, and C-S bonds, which are more polarizable, tend to give strong signals in Raman spectra.

In the FT-Raman spectrum of 2-(Phenylsulfanyl)aniline, the NH₂ scissoring mode is observed at 1613 cm⁻¹. rsc.org The vibrations of the aromatic rings and the C-S linkage are also prominent. FT-Raman is particularly useful for observing the symmetric vibrations of the molecule that may be weak or inactive in the IR spectrum. The combination of both FT-IR and FT-Raman provides a more complete vibrational analysis of the molecule. rsc.orgcore.ac.ukresearchgate.net

Table 2: Selected FT-Raman Vibrational Assignments for 2-(Phenylsulfanyl)aniline

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Reference |

| ~1613 | N-H | Scissoring | rsc.org |

| 1400-1600 | Aromatic C=C | Stretch | rsc.org |

| 600-800 | C-S | Stretch | rsc.org |

Note: Data is based on the experimental spectrum of 2-(Phenylsulfanyl)aniline. rsc.org Similar vibrational modes would be expected for the 3-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon skeleton and the environment of each hydrogen atom.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For this compound, the ¹H NMR spectrum can be divided into two main regions: the aromatic region and the amine proton signal.

The nine aromatic protons on the two benzene rings would appear as a complex series of multiplets, typically in the range of δ 6.5–7.5 ppm. The protons on the aniline ring are influenced by both the electron-donating amino group (-NH₂) and the electron-withdrawing, yet ortho-para directing, phenylsulfanyl group (-SPh). The protons on the unsubstituted phenyl ring would show a pattern typical of a monosubstituted benzene. The primary amine protons (-NH₂) usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often found between δ 3.5 and 4.5 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | Chemical shift is variable and exchanges with D₂O. |

| Aromatic H's (Aniline Ring) | 6.6 - 7.2 | Multiplet | Complex pattern due to meta-substitution. |

| Aromatic H's (Phenyl Ring) | 7.1 - 7.4 | Multiplet | Typical pattern for a monosubstituted ring. |

Note: These are predicted values based on the analysis of similar aniline and phenyl sulfide (B99878) compounds. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the molecule's asymmetry, this compound is expected to show 12 distinct signals in its broadband-decoupled ¹³C NMR spectrum, corresponding to its 12 carbon atoms.

The aromatic carbons typically resonate in the region of δ 110–150 ppm. The carbons directly attached to the nitrogen (C-N) and sulfur (C-S) atoms are significantly influenced by these heteroatoms. The C-N carbon of the aniline ring is expected around δ 148 ppm, while the C-S carbons would appear at approximately δ 130-140 ppm. The remaining aromatic carbons will appear at chemical shifts determined by the combined electronic effects of the substituents.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted δ (ppm) | Reference |

| C-N (Aniline Ring) | ~148 | |

| C-S (Aniline Ring) | 135 - 145 | |

| C-S (Phenyl Ring) | 130 - 140 | |

| Other Aromatic C-H | 115 - 130 |

Note: These are predicted values based on data for aniline and related alkylthioanilines.

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks within each aromatic ring. It would clearly show which protons are adjacent to each other (³J coupling), helping to trace the connectivity of the protons around each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which proton is directly attached to which carbon atom. Each cross-peak in the HSQC spectrum links a signal in the ¹H spectrum to the signal of the carbon it is bonded to in the ¹³C spectrum, allowing for the definitive assignment of all protonated carbons.

Together, these advanced techniques provide an interlocking web of data that allows for the complete and confident structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns under controlled ionization conditions.

Electron Ionization Mass Spectrometry (EI-MS) provides reproducible fragmentation patterns that act as a molecular fingerprint for compound identification. In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions.

For aromatic sulfur-containing compounds like this compound, fragmentation typically involves cleavage of the bonds adjacent to the sulfur atom due to the stability of the resulting fragments. Key fragmentation pathways would be expected to involve the cleavage of the C-S bonds. The fragmentation of related compounds, such as thiophene-thiourea derivatives, often results in a prominent base peak corresponding to the stable thiophenoyl cation. scispace.com Similarly, for substituted (phenylsulfanyl)aniline analogs, cleavage of the sulfanyl (B85325) bridge is a characteristic fragmentation pathway. The stability of the aromatic rings means that the molecular ion peak is generally expected to be present, though its intensity can vary. libretexts.org

The general fragmentation patterns observed for aromatic amines and sulfides under EI-MS suggest the following potential fragments for this compound:

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

[M-NH2]⁺: Loss of the amino group.

[M-S]⁺: Loss of the sulfur atom.

[C6H5S]⁺: The phenylsulfanyl fragment.

[C6H4NH2]⁺: The aminophenyl fragment.

A summary of expected EI-MS fragmentation is presented in the table below.

| Ionization Method | Key Process | Expected Observations for this compound |

| Electron Ionization (EI) | High-energy electron impact | Molecular ion peak present; Characteristic fragments from C-S bond cleavage. |

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation. Tandem mass spectrometry (ESI-MS/MS) is then used to induce and analyze the fragmentation of these precursor ions, providing detailed structural information.

For protonated anilines and related sulfonamides, fragmentation is often mediated by the formation of an ion-neutral complex (INC). researchgate.netacs.orgnih.gov Studies on protonated N-phenyl-3-(phenylthio)propanamides and benzenesulfonamides reveal that upon collisional activation, the initial protonated molecule can rearrange. researchgate.netnih.gov This often involves dissociation of a key bond (like the S-N bond in sulfonamides or a C-S bond) to form an INC, for instance, a [phenylsulfonyl cation/aniline] complex. researchgate.netacs.org Within this complex, charge transfer can occur, leading to the formation of a radical cation of the aniline. acs.org The generation of protonated aniline is a common outcome mediated by such INCs. nih.gov

For this compound, the protonated molecule [C12H11NS + H]⁺ would be the precursor ion. Upon collision-induced dissociation (CID), it is plausible that fragmentation would proceed via an INC. The dissociation could involve the C-S bond, leading to competitive formation of different fragment ions. The fragmentation mechanism is highly dependent on experimental conditions like collision energy. dtu.dk

A proposed fragmentation pathway could involve:

Protonation, likely at the nitrogen atom of the amino group.

Dissociation of a C-S bond to form an ion-neutral complex.

Proton or charge transfer within the complex to yield stable fragment ions, such as the protonated aniline radical cation.

| Ionization Method | Key Process | Expected Observations for this compound |

| Electrospray Ionization (ESI-MS/MS) | Soft ionization followed by CID | Protonated molecular ion [M+H]⁺; Fragmentation mediated by ion-neutral complexes. |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single crystal X-ray diffraction analysis allows for the precise determination of molecular geometry. While specific crystal structure data for this compound is not available, detailed studies on its isomer, 2-(Phenylsulfanyl)aniline, provide significant insights into the expected structural features. iucr.orgresearchgate.net

For 2-(Phenylsulfanyl)aniline, the aniline and phenyl rings adopt a skewed conformation relative to each other. iucr.orgresearchgate.net The dihedral angle between the planes of the two aromatic rings is reported to be 81.31 (7)°. iucr.orgresearchgate.net The C-S-C bond angle is approximately 105.42 (10)°. iucr.orgresearchgate.net It is anticipated that this compound would also exhibit a non-planar conformation with a significant dihedral angle between the two rings due to the flexibility of the thioether linkage.

The crystal packing of 2-(Phenylsulfanyl)aniline is characterized by the arrangement of molecules into layers. iucr.org The crystal system is orthorhombic, with the space group Fdd2. iucr.orgresearchgate.net The number of molecules in the unit cell (Z) is 16. researchgate.net Such packing arrangements are a result of molecules organizing to maximize favorable intermolecular interactions. acs.org

The table below summarizes the crystallographic data for the closely related isomer, 2-(Phenylsulfanyl)aniline.

| Parameter | Value for 2-(Phenylsulfanyl)aniline iucr.orgresearchgate.net |

| Chemical Formula | C12H11NS |

| Molecular Weight | 201.28 |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Unit Cell Dimensions | a = 17.7430 (7) Å, b = 37.3075 (19) Å, c = 6.1420 (2) Å |

| Volume (V) | 4065.7 (3) ų |

| Z | 16 |

| Dihedral Angle (Aniline-Phenyl) | 81.31 (7)° |

| C-S-C Angle | 105.42 (10)° |

The solid-state structure of this compound is stabilized by a network of hydrogen bonds and other intermolecular interactions. Drawing from the analysis of 2-(Phenylsulfanyl)aniline, several key interactions can be predicted. iucr.orgresearchgate.net

The primary hydrogen bond donor is the amino (-NH2) group. In the crystal structure of 2-(Phenylsulfanyl)aniline, both intramolecular and intermolecular hydrogen bonds involving the N-H group are observed. A short intramolecular N-H⋯S contact helps to stabilize the molecular conformation, forming an S(5) ring motif. iucr.orgresearchgate.net

| Interaction Type | Description (based on 2-(Phenylsulfanyl)aniline) iucr.orgresearchgate.net |

| Intramolecular H-Bond | A short N-H⋯S contact stabilizes the molecular conformation. |

| Intermolecular H-Bond | N-H⋯S interactions link molecules into extended chains. |

| Other Interactions | N-H⋯π and C-H⋯π interactions link the chains into layers. |

| π-π Stacking | Not observed as a significant interaction. |

Vi. Structure Activity/property Relationship Sar/spr Studies of 3 Phenylsulfanyl Aniline Derivatives

Impact of Substituents on Electronic and Steric Properties

Electronic Effects: The electronic nature of a substituent dictates the electron density distribution across the molecule.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density on the aromatic rings and the nitrogen atom of the aniline (B41778) moiety. This increased electron density can enhance the basicity (pKa) of the amino group. researchgate.netjournaleras.com

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic system and the nitrogen atom. This results in a lower basicity of the amino group. researchgate.netjournaleras.com

These electronic perturbations are well-quantified by Hammett σ constants, which show a good correlation with changes in the molecule's C-N bond length and the pKa of the amino group. researchgate.net

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can affect the molecule's geometry and its ability to interact with other molecules.

Bulky substituents can hinder the approach of reactants or prevent the molecule from adopting the optimal conformation for binding to a biological target. rsc.orgresearchgate.net This steric hindrance is a critical factor in reaction kinetics and the formation of intermolecular complexes. rsc.org For instance, the presence of a methyl group on the nitrogen of aniline can lower reaction rates by a factor of 10⁵ due to increased steric hindrance during the formation of reaction intermediates. rsc.orgresearchgate.net

Correlation between Molecular Structure and Biological Activity (in vitro, non-clinical)

The specific arrangement of atoms and functional groups in derivatives of 3-(phenylsulfanyl)aniline is directly correlated with their potential to exert biological effects. SAR studies are pivotal in identifying the key molecular features responsible for these activities.

While direct SAR studies on this compound derivatives as inhibitors for carbonic anhydrase (CA) and dihydrofolate reductase (DHFR) are not extensively documented, principles can be drawn from structurally related compounds.

Carbonic Anhydrase (CA) Inhibition: The primary interaction for most CA inhibitors is the coordination of a zinc-binding group (ZBG), typically a sulfonamide (-SO₂NH₂), to the Zn²⁺ ion in the enzyme's active site. For derivatives of this compound to act as CA inhibitors, they would likely require the incorporation of a sulfonamide group. Studies on related 3-aminobenzene sulfonamides have shown selectivity towards certain CA isoforms, such as those from M. tuberculosis. scilit.com The nature and position of substituents on the aromatic rings would influence the electronic properties of the sulfonamide group and introduce additional interactions with the enzyme's active site, thereby modulating inhibitory potency and isoform selectivity. scilit.comnih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR inhibitors block the synthesis of nucleic acids, making them targets for anticancer and antimicrobial agents. mdpi.commdpi.com The activity of DHFR inhibitors is highly dependent on the substituents on the aromatic rings, which influence binding within the enzyme's active site. mdpi.com For a this compound derivative, the specific substitution pattern on both phenyl rings would be crucial for establishing key interactions with amino acid residues like Glu30, Phe31, and Phe34, which are critical for binding. mdpi.com

Derivatives incorporating the this compound motif, often in the form of a phenylsulfonyl group within a larger heterocyclic structure, have demonstrated significant antiviral and anticancer potential in laboratory cell-based assays.

Antiviral Activity: A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines has been evaluated for activity against a range of RNA viruses. nih.govnih.gov The SAR studies revealed several key insights:

Substitutions on the aniline ring significantly impacted antiviral potency. For example, against Yellow Fever Virus (YFV), derivatives with electron-withdrawing groups like 4-Cl or 3-Cl on the aniline ring showed potent activity. nih.govnih.gov

The presence of a p-methoxy group on the phenylsulfonyl moiety was detrimental, completely abolishing activity against Respiratory Syncytial Virus (RSV) and reducing potency against YFV. nih.gov

Conversely, these same p-methoxy analogs showed improved activity against Bovine Viral Diarrhea Virus (BVDV), indicating that substituent effects are highly virus-specific. nih.gov

Anticancer Activity: The phenylsulfanyl and phenylsulfonyl aniline motifs are present in various compounds tested for their ability to inhibit cancer cell growth.

A 2-(phenylsulfonyl)-2H-1,2,3-triazole derivative showed moderate activity against several cancer cell lines, with growth inhibition percentages (GI%) of 17.64% against BT-549 (breast) and 17.37% against HCT-116 (colon) cancer cell lines at a 10 µM concentration. mdpi.com

In a series of 1,2,3-triazole derivatives, a compound containing a phenylsulfanylmethyl group, 1-(4-Methoxyphenyl)-4-phenylsulfanylmethyl-1H-1,2,3-triazole, was evaluated against multiple cancer cell lines, though its activity was generally moderate compared to the reference drug doxorubicin. biointerfaceresearch.com

Structure-Property Relationships in Material Science Applications

Aniline and its derivatives are key monomers in the synthesis of polyanilines (PANI), a class of conducting polymers with diverse applications. The structure of the aniline monomer, including the presence of a phenylsulfanyl group and other substituents, directly influences the properties of the resulting polymer and its potential use in composite materials. nih.govrsc.org

The electronic nature of substituents on the aniline ring has a profound effect on the optical and electronic properties of the polymers formed. nih.gov

Optical Properties: The color of poly[N,N-(phenylamino)disulfides] is directly correlated with the electronic properties of the aniline monomer. Polymerization of aniline derivatives with electron-poor systems (e.g., containing EWGs) results in lighter-colored polymers, such as pale yellow. nih.govacs.org In contrast, monomers with electron-rich systems (containing EDGs) produce polymers with colors ranging from orange and red to deep purple. nih.govacs.org This is because the substituents alter the electronic structure and the energy of the HOMO-LUMO gap of the conjugated polymer backbone, which determines the wavelength of light it absorbs.

Electronic Properties: Polyaniline's electrical conductivity stems from its conjugated π-electron system. The introduction of substituents can affect this conjugation and, consequently, the polymer's conductivity. The oxidation state and protonation level are key factors, but the inherent electronic properties of the monomer also play a role in the final conductivity of the material. researchgate.net

The structure of the this compound monomer influences not only the final properties of the polymer but also the polymerization process itself and the morphology of the resulting material.

Polymerization: The reactivity of the aniline monomer in polymerization is affected by the steric and electronic effects of its substituents. These factors can influence the rate of polymerization and the molecular weight of the resulting polymer. nih.gov

Composite Formation: The properties of polymer composites are determined by the interactions between the polymer matrix and the additive. usm.edu The functional groups on a polyaniline derivative, originating from the monomer, dictate its compatibility and interfacial interactions with other materials, such as nanoparticles or fibers, in a composite.

Morphology: The substituent on the aniline monomer can also affect the macroscopic structure of the polymer. Studies on other substituted anilines have shown that changing the substituent can alter the surface morphology of the polymer from a heterogeneous, hierarchical structure to one composed of spherical particles. nih.govrsc.org This change in morphology can impact the material's processability and its performance in applications like chemical sensors. nih.gov

Vii. Applications in Advanced Organic Materials and Catalysis

Precursor in Organic Synthesis for Complex Molecules

The primary amine group of 3-(Phenylsulfanyl)aniline is a versatile functional handle that allows for its incorporation into more complex molecular scaffolds. This reactivity is fundamental to its role as a building block in synthetic organic chemistry.

While specific literature detailing the synthesis of heterocyclic compounds directly from this compound is not abundant, the established reactivity of the aniline (B41778) functional group makes it a highly suitable precursor for such transformations. The general synthetic pathways for these heterocycles often rely on aniline or its derivatives.

Benzothiazoles: The synthesis of benzothiazoles typically involves the condensation and cyclization of a 2-aminothiophenol (B119425) derivative with various reagents. Alternatively, substituted anilines can be used in multi-step syntheses. For this compound, a plausible route would involve its conversion to an intermediate that can undergo cyclization to form a benzothiazole (B30560) ring, where the phenylsulfanyl group would be a substituent on the final heterocyclic structure.

Benzimidazoles: Benzimidazoles are commonly synthesized through the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. Aniline derivatives like this compound can be functionalized to introduce an additional amino group ortho to the existing one, thereby creating the necessary precursor for benzimidazole (B57391) synthesis.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazides, which can be prepared from an amine. This compound can react with reagents like carbon disulfide and hydrazine (B178648) to form intermediates that, upon cyclization, would yield thiadiazole derivatives bearing the 3-(phenylsulfanyl)phenyl substituent.

The incorporation of the phenylsulfanyl group into these heterocyclic systems is of significant interest as it can modulate the electronic properties, solubility, and biological activity of the final compounds.

The reaction of the primary amine in this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a cornerstone of coordination chemistry.

Schiff bases derived from this compound are valuable as ligands for coordinating with various metal ions. The resulting metal complexes have potential applications in catalysis, materials science, and biological systems. The imine nitrogen, along with the sulfur atom from the phenylsulfanyl group, can act as coordination sites, forming stable chelate structures with metal centers. The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, can be fine-tuned by the electronic nature of the aldehyde or ketone used in their synthesis.

Table 1: Potential Schiff Base Ligands from this compound

| Aldehyde/Ketone Reactant | Resulting Schiff Base Structure | Potential Metal Coordination Sites |

| Salicylaldehyde | 2-(((3-(phenylthio)phenyl)imino)methyl)phenol | Imine Nitrogen, Phenolic Oxygen |

| Acetylacetone | 4-((3-(phenylthio)phenyl)amino)pent-3-en-2-one | Imine Nitrogen, Carbonyl Oxygen |

| Pyridine-2-carboxaldehyde | N-(pyridin-2-ylmethylene)-3-(phenylthio)aniline | Imine Nitrogen, Pyridinic Nitrogen |

Role in Materials Science Research

The structural features of this compound make it an attractive monomer for the synthesis of functional polymers and novel materials with tailored properties.

Aniline and its derivatives are well-known precursors for conducting polymers, most notably polyaniline. The polymerization of substituted anilines allows for the modification of the polymer's properties, such as solubility, processability, and electronic characteristics.

This compound, also known as 3-aminophenyl phenyl sulfide (B99878), has been identified as a monomer for the synthesis of advanced polymers such as polyimides. nasa.govnasa.govjustia.comepo.org Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. By incorporating this compound into the polymer backbone, specific properties can be imparted. For instance, its use in rod-coil block polyimide copolymers is intended to create materials for ion-conductive membranes, which are crucial components in fuel cells and lithium polymer batteries. nasa.govnasa.gov The phenylsulfanyl moiety can enhance properties like processability and introduce functionalities that are beneficial for creating ordered nanostructures within the polymer matrix, facilitating ion conduction. nasa.gov

The polymers derived from this compound fall into the category of novel functional materials. The organic/inorganic hybrid polymers synthesized using 3-aminophenyl phenyl sulfide are designed to be dimensionally stable films with good ion-conductivity over a wide range of temperatures. justia.com These materials are developed for a variety of advanced applications, including:

High-performance solid-state batteries

Fuel cells

Chemical sensors

Electrochemical capacitors

Electrochromic windows and displays

The presence of both sulfur and nitrogen atoms in the polymer structure can also lead to materials with interesting photoelectronic properties, making them candidates for use in organic electronics.

Applications in Corrosion Inhibition Research

Organic compounds containing heteroatoms like nitrogen and sulfur are widely recognized for their ability to inhibit the corrosion of metals, particularly steel in acidic environments. The efficacy of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

This compound possesses the key functional groups required for an effective corrosion inhibitor: a primary amine group (-NH₂) and a thioether (-S-) linkage. The lone pair of electrons on both the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This adsorption process can be described by several mechanisms:

Physisorption: Electrostatic interaction between the charged metal surface and the protonated amine group.

Chemisorption: Covalent bond formation through the sharing of lone pair electrons from nitrogen and sulfur with the metal surface.

The aromatic rings contribute to the inhibitor's effectiveness by providing a larger surface area for coverage. The planarity of the molecule allows it to lie flat on the metal surface, blocking active corrosion sites more efficiently. While direct studies on this compound are limited, research on analogous structures, such as 3-(1,3-oxazol-5-yl)aniline, has demonstrated high inhibition efficiency, underscoring the critical role of the aniline moiety in forming a protective layer. The combined presence of the soft sulfur base and the harder nitrogen base in this compound suggests it could be a highly effective, mixed-type corrosion inhibitor.

Table 2: Functional Groups of this compound and Their Role in Corrosion Inhibition

| Functional Group | Atom with Lone Pair | Mechanism of Action |

| Primary Aromatic Amine (-NH₂) | Nitrogen (N) | Adsorption on metal surface via lone pair electrons; electrostatic interaction when protonated. |

| Phenylsulfanyl Group (-S-Ph) | Sulfur (S) | Adsorption via lone pair electrons; sulfur is a soft base, leading to strong coordination with soft metal acids like iron. |

| Aromatic Rings (Phenyl) | π-electrons | Interaction of π-electrons with the metal surface, enhancing adsorption and surface coverage. |

Potential in Dye and Pigment Chemistry

The compound this compound, also known as 3-aminophenyl phenyl sulfide or 3-thiomethyl aniline, serves as a versatile precursor in the synthesis of specialized azo dyes. Its unique molecular structure, which incorporates a flexible thioether linkage, offers potential for creating colorants with distinct spectroscopic and functional properties. Research into this area has focused on synthesizing novel azo dyes and evaluating their characteristics for potential applications in various fields, including textiles and advanced materials.

The synthesis of azo dyes from this compound typically follows the conventional diazotization-coupling reaction pathway. In this process, the primary aromatic amine group of this compound is converted into a diazonium salt. This is achieved by treating the aniline derivative with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Following its formation, the diazonium salt of this compound is then reacted with various coupling components. These coupling agents are typically electron-rich aromatic compounds, such as naphthol or aniline derivatives. The electrophilic diazonium salt attacks the electron-rich ring of the coupling agent, resulting in the formation of an azo compound, characterized by the -N=N- chromophore which is responsible for the color of the dye.

Detailed Research Findings

A notable study in this area involved the synthesis of a series of novel azo dyes using this compound as the diazo component and various naphthol derivatives as coupling agents, including α-naphthol, β-naphthol, and 6-bromo-β-naphthol. The resulting dyes were isolated as orange-red solids and were characterized using a range of spectroscopic techniques to confirm their chemical structures.

Infrared (IR) spectroscopy of these synthesized dyes revealed characteristic absorption bands confirming the presence of key functional groups. For instance, the stretching vibration of the O-H group from the naphthol moiety was observed, alongside peaks corresponding to the N=N (azo) group and the C-S-C (thioether) linkage.

The electronic absorption properties of these dyes were investigated using UV-Visible spectroscopy. The spectra, recorded in various solvents, showed absorption maxima (λmax) in the visible region, which is indicative of their colored nature. The position of the λmax is influenced by the electronic structure of the dye molecule, including the nature of the coupling component and the solvent polarity. The typical n→π* and π→π* electronic transitions associated with the azo chromophore are responsible for the absorption in the visible range.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) was employed to further elucidate the molecular structure of the synthesized dyes. The spectra provided evidence for the aromatic protons of both the this compound and the naphthol moieties, as well as the characteristic signals for the other atoms in the molecule, confirming the successful coupling reaction.

Computational studies, such as Density Functional Theory (DFT), have also been applied to understand the electronic and nonlinear optical (NLO) properties of these azo dyes derived from this compound. These theoretical calculations can provide insights into the molecular geometry, electronic energy levels (HOMO and LUMO), and other quantum chemical parameters that are relevant to the dye's color and potential applications in optoelectronics.

The tables below summarize the key data from the research on azo dyes derived from this compound.

Table 1: Synthesized Azo Dyes from this compound

| Dye Code | Diazo Component | Coupling Component | Observed Color |

| 3A | This compound | α-Naphthol | Orange-Red |

| 3B | This compound | β-Naphthol | Orange-Red |

| 3C | This compound | 6-Bromo-β-naphthol | Orange-Red |

Table 2: Spectroscopic Data for Azo Dyes Derived from this compound

| Dye Code | UV-Visible λmax (nm) | Key IR Peaks (cm⁻¹) |

| 3A | ~470-490 | ~3400 (O-H), ~1500 (N=N), ~750 (C-S-C) |

| 3B | ~470-490 | ~3400 (O-H), ~1500 (N=N), ~750 (C-S-C) |

| 3C | ~470-490 | ~3400 (O-H), ~1500 (N=N), ~750 (C-S-C) |

| (Note: Specific λmax values can vary depending on the solvent used. IR peak values are approximate.) |

The presence of the phenylsulfanyl group in the dye structure can influence the tinctorial and fastness properties of the dyes. The thioether linkage can impact the molecule's conformation and electronic properties, which in turn can affect the dye's affinity for textile fibers, its lightfastness, and its wash fastness. Further research is needed to fully evaluate the performance of these dyes in practical applications and to explore the synthesis of a wider range of colors by utilizing different coupling components. The initial findings, however, highlight the potential of this compound as a valuable building block in the development of novel azo dyes.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Phenylsulfanyl)aniline, and how can reaction conditions be tailored to improve yield?

- Methodological Answer: The synthesis typically involves nucleophilic substitution between a nitroarene precursor and thiophenol, followed by nitro group reduction. For example, in analogous compounds like 2-(Phenylsulfanylmethyl)aniline, iron in acetic acid is used for reduction, with dichloromethane extraction and magnesium sulfate drying for purification . To optimize yield, vary reaction parameters (temperature: 60–80°C; solvent polarity) and monitor intermediates via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135) and FT-IR spectroscopy. ¹H NMR confirms aromatic proton environments (δ 6.5–7.5 ppm) and sulfide linkage integration, while FT-IR identifies N-H stretches (~3400 cm⁻¹) and C-S vibrations (~700 cm⁻¹) . Mass spectrometry (EI-MS or HRMS) validates molecular weight, as shown for trifluoromethylthioanilines .

Q. What are the common functionalization strategies for this compound in medicinal chemistry?

- Methodological Answer: Use electrophilic aromatic substitution (e.g., bromination with NBS) at the para position relative to the amine. Reductive amination with aldehydes/ketones diversifies side chains, as seen in triazole-aniline hybrids . Suzuki-Miyaura coupling introduces aryl groups via Pd catalysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer: Employ hybrid functionals like B3LYP (with exact exchange terms) and basis sets (6-311++G(d,p)) to model sulfur’s polarizability . Calculate HOMO-LUMO gaps (indicating redox activity) and electrostatic potential maps to identify nucleophilic/electrophilic sites. Benchmark against experimental UV-Vis spectra .

Q. How should researchers address discrepancies in observed vs. predicted reaction outcomes for derivatives of this compound?

- Methodological Answer: Systematically vary substituent electronic effects (Hammett σ values) and steric parameters. For example, resolve nitration regioselectivity contradictions using kinetic isotope effects and multivariate analysis (PCA) of reaction data . Validate hypotheses with control experiments under inert atmospheres.

Q. What methodologies enhance the stability of this compound in aqueous biological assays?

- Methodological Answer: Acetylate the amine group to reduce oxidative degradation, as shown for fluorinated anilines . Alternatively, encapsulate in β-cyclodextrin or formulate with antioxidants (BHT). Quantify stability via accelerated aging studies (40°C/75% RH) monitored by HPLC .

Q. How do solvent effects influence the tautomeric equilibrium of this compound in catalysis?

- Methodological Answer: Polar aprotic solvents (DMSO) stabilize the imine tautomer via dipole interactions, while protic solvents (MeOH) favor the amine form through hydrogen bonding. Correlate solvent Kamlet-Taft parameters (π*, α, β) with tautomer ratios (¹H NMR integration) . Use SMD solvation models for computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。